molecular formula C9H8ClNO3S B062368 1-Methyl-2-oxoindoline-5-sulfonyl chloride CAS No. 166883-20-1

1-Methyl-2-oxoindoline-5-sulfonyl chloride

Cat. No.: B062368
CAS No.: 166883-20-1
M. Wt: 245.68 g/mol
InChI Key: YFRKJJDSYAKRAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-oxo-5-indolinesulfonyl chloride typically involves the reaction of 1-methylindoline-2,3-dione with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxo-5-indolinesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Indole Derivatives: Formed by oxidation of the indoline ring.

    Indoline Derivatives: Formed by reduction of the indoline ring.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-5-indolinesulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfonate derivatives, which can then interact with biological targets. The specific molecular targets and pathways involved depend on the nature of the derivatives formed and their intended applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-oxo-5-indolinesulfonyl chloride is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its reactivity as a sulfonyl chloride and the presence of the oxo group make it a versatile intermediate in chemical synthesis .

Properties

IUPAC Name

1-methyl-2-oxo-3H-indole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3S/c1-11-8-3-2-7(15(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRKJJDSYAKRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585430
Record name 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166883-20-1
Record name 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
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